polymyxin B nonapeptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

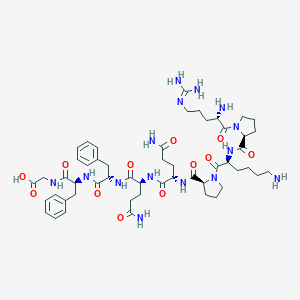

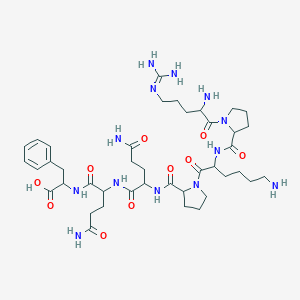

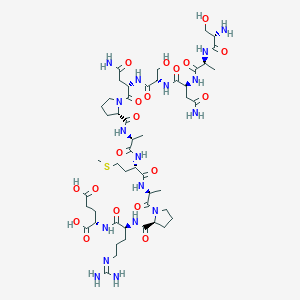

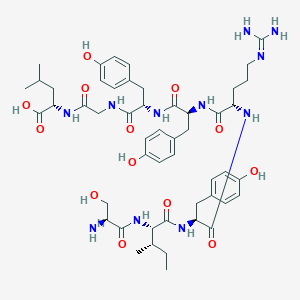

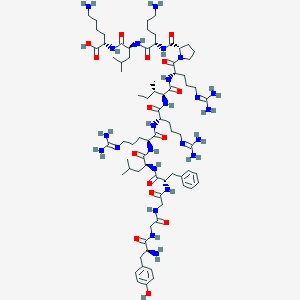

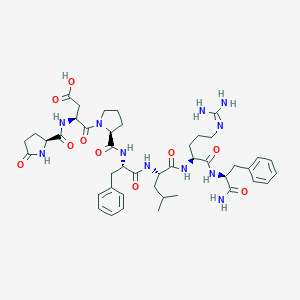

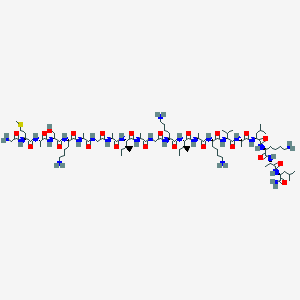

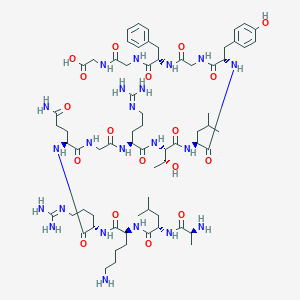

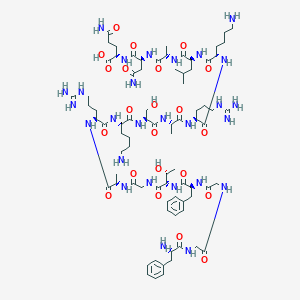

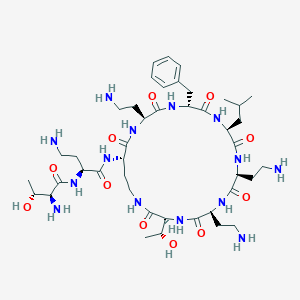

Polymyxin B nonapeptide is a derivative of the antibiotic polymyxin B, which is known for its potent activity against Gram-negative bacteria. Unlike polymyxin B, this compound lacks the terminal amino acyl residue, which significantly reduces its cytotoxicity while retaining its ability to increase the permeability of the bacterial outer membrane . This property makes this compound a valuable tool in enhancing the efficacy of other antibiotics against Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polymyxin B nonapeptide is typically synthesized through the enzymatic cleavage of polymyxin B. The process involves the removal of the terminal amino acyl residue, resulting in the formation of the nonapeptide . The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, which involve sequential Fmoc deprotection followed by Fmoc-amino acid coupling .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the bacterium Paenibacillus polymyxa, followed by extraction and purification of polymyxin B. The polymyxin B is then subjected to enzymatic cleavage to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Polymyxin B nonapeptide primarily undergoes reactions that involve interactions with the bacterial outer membrane. It does not exhibit significant antibacterial activity on its own but enhances the permeability of the outer membrane to other antibiotics .

Common Reagents and Conditions: The primary reagents used in the synthesis of this compound include Fmoc-protected amino acids, coupling reagents such as HCTU, and deprotection reagents like piperidine . The enzymatic cleavage process requires specific enzymes that target the terminal amino acyl residue of polymyxin B .

Major Products Formed: The major product formed from the enzymatic cleavage of polymyxin B is this compound, which retains the cyclic peptide structure but lacks the terminal amino acyl residue .

Scientific Research Applications

Polymyxin B nonapeptide has a wide range of scientific research applications, particularly in the fields of microbiology and antibiotic development. It is used to enhance the efficacy of other antibiotics against Gram-negative bacteria by increasing the permeability of the bacterial outer membrane . This property makes it a valuable tool in combating antibiotic-resistant bacterial strains . Additionally, this compound is used in studies involving multidrug efflux inhibitors and in the evaluation of new antibiotic adjuvants .

Mechanism of Action

Polymyxin B nonapeptide exerts its effects by binding to the lipopolysaccharides in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the membrane, increasing its permeability to hydrophobic antibiotics . The increased permeability allows other antibiotics to penetrate the bacterial cell more effectively, enhancing their antibacterial activity . This compound itself does not exhibit significant antibacterial activity but acts as a potentiator for other antibiotics .

Comparison with Similar Compounds

Polymyxin B nonapeptide is unique in its ability to enhance the permeability of the bacterial outer membrane without exhibiting significant cytotoxicity. Similar compounds include polymyxin B and colistin (polymyxin E), both of which are also derived from Paenibacillus polymyxa . polymyxin B and colistin are associated with higher levels of cytotoxicity compared to this compound . Other similar compounds include novel polymyxin-like antibiotics such as NAB734, NAB737, and SPR206, which are being developed to improve the safety and efficacy of polymyxin antibiotics .

Properties

IUPAC Name |

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHYGIPVYYRJHU-QWDNBKTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74N14O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86408-36-8 |

Source

|

| Record name | Polymyxin B nonapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.